REACTION_CXSMILES
|
N1CCOCC1.[CH:7]1([CH:10]2[CH:15]=[CH:14][C:13]3=[C:16]([C:24](OC)=[O:25])[CH:17]=[C:18]([O:22][CH3:23])[C:19]([O:20][CH3:21])=[C:12]3[O:11]2)[CH2:9][CH2:8]1.[OH-].[Na+]>C1(C)C=CC=CC=1>[CH:7]1([CH:10]2[CH:15]=[CH:14][C:13]3=[C:16]([CH:24]=[O:25])[CH:17]=[C:18]([O:22][CH3:23])[C:19]([O:20][CH3:21])=[C:12]3[O:11]2)[CH2:8][CH2:9]1 |f:2.3|
|
Name
|
|
Quantity
|
48 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium dihydrido-bis-(2-methoxyethoxy) aluminate
|
Quantity
|
143 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
46 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C1OC=2C(C=C1)=C(C=C(C2OC)OC)C(=O)OC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-15 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at -15° C. for a further 4 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The resulting reduction solution was then added dropwise under argon during 1 hr
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
the mixture was left
|
Type
|
TEMPERATURE
|
Details
|
to warm
|
Type
|
EXTRACTION
|
Details
|
Extraction
|
Type
|
CUSTOM
|
Details
|
Crystallization from diethyl ether/ hexane
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1OC=2C(C=C1)=C(C=C(C2OC)OC)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |